Cas no 1094562-12-5 (4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione)

4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione 化学的及び物理的性質
名前と識別子
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- 4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione
- 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione
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- インチ: 1S/C10H13FN2O2S/c11-9-2-1-8(12)7-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2
- InChIKey: RJBPIEKPVIDIJZ-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(F)C(N2CCS(=O)(=O)CC2)=C1
4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14666-10G |
4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione |
1094562-12-5 | 95% | 10g |
¥ 10,170.00 | 2023-03-30 | |
Enamine | EN300-45040-1.0g |
4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
TRC | A631803-50mg |
4-(5-Amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-45040-2.5g |
4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 95% | 2.5g |
$923.0 | 2023-02-10 | |
TRC | A631803-250mg |
4-(5-Amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 250mg |
$ 365.00 | 2022-06-07 | ||
Aaron | AR019W3R-50mg |
4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 95% | 50mg |
$146.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552830-10g |
4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |
1094562-12-5 | 98% | 10g |
¥22035.00 | 2024-08-09 | |
A2B Chem LLC | AV40027-250mg |
4-(5-amino-2-fluorophenyl)-1lambda6-thiomorpholine-1,1-dione |
1094562-12-5 | 95% | 250mg |
$233.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552830-1g |
4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |
1094562-12-5 | 98% | 1g |
¥5658.00 | 2024-08-09 | |
Ambeed | A1110190-1g |
4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide |
1094562-12-5 | 98% | 1g |
$337.0 | 2024-04-26 |
4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dioneに関する追加情報
Chemical Profile of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione (CAS No. 1094562-12-5)
4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione (CAS No. 1094562-12-5) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiomorpholine class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both amino and fluorine substituents in its molecular framework enhances its interaction with biological targets, making it a promising candidate for further medicinal chemistry exploration.
The structural motif of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione consists of a thiomorpholine ring fused with a benzene ring substituted at the 5-position with an amino group and at the 2-position with a fluorine atom. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its binding affinity and selectivity towards various biological targets. The dione functionality at the thiomorpholine core further contributes to its reactivity and potential for chemical derivatization, enabling the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione has emerged as a compound of interest in this context due to its ability to interact with multiple biological pathways. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and enzymes involved in cancer progression. The fluorine atom, in particular, plays a crucial role in enhancing the metabolic stability and binding affinity of small molecules to their targets, a phenomenon known as "fluorine effect."
The pharmacological potential of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione has been explored in several preclinical studies. One notable area of research has been its interaction with tyrosine kinases, which are overexpressed in various types of cancer. By binding to these kinases, the compound can disrupt signal transduction pathways that promote cell proliferation and survival. Additionally, the thiomorpholine core has been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. This dual functionality makes 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione a versatile scaffold for developing multifunctional drugs that can address multiple disease mechanisms simultaneously.
Recent advances in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular docking simulations have been employed to predict the binding modes of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione with various biological targets. These studies have provided valuable insights into how structural modifications can optimize its pharmacological properties. For instance, computational modeling has suggested that introducing additional polar groups at specific positions on the benzene ring could enhance its solubility and bioavailability while maintaining or improving its target affinity.
The synthesis of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 5-amino-2-fluorobenzaldehyde, which is then condensed with thiourea to form the thiomorpholine core. Subsequent oxidation steps introduce the dione functionality, while final functional group transformations yield the desired product. Advances in green chemistry principles have also been applied to improve the sustainability of these synthetic routes by minimizing waste generation and reducing reliance on hazardous reagents.
As interest in 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione grows, researchers are increasingly focusing on developing novel derivatives with enhanced pharmacological profiles. Strategies such as library-based screening and high-throughput virtual screening (HTVS) are being employed to identify promising analogs rapidly. These approaches leverage large databases of chemical structures and advanced algorithms to predict the biological activity of new compounds before they are synthesized in the lab. This high-throughput approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods.
The potential therapeutic applications of 4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione extend beyond oncology. Emerging evidence suggests that this compound may also have utility in treating neurological disorders by modulating neurotransmitter receptors or inhibiting enzyme cascades involved in neurodegeneration. Additionally, its anti-inflammatory properties make it a candidate for developing treatments for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The broad spectrum of potential applications underscores the importance of continued research into this promising scaffold.
In conclusion,4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione (CAS No. 1094562-12-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its potential as an anticancer agent is particularly noteworthy, but its therapeutic applications are not limited to oncology alone. With ongoing research focused on optimizing its pharmacological properties through computational modeling and synthetic chemistry innovations,4-(5-amino-2-fluorophenyl)-1λ?-thiomorpholine-1,1-dione is poised to make substantial contributions to future drug development efforts across multiple therapeutic areas.
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